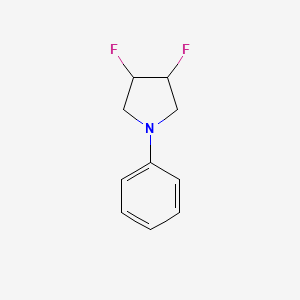
(3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-1-phenylpyrrolidine is a fluorinated pyrrolidine derivative. Pyrrolidines are important building blocks in biologically active natural products and drugs. The incorporation of fluorine atoms into these molecules often significantly alters their physicochemical properties, enhancing their biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3,4-difluoro-1-phenylpyrrolidine involves the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes. This method yields enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee) .
Industrial Production Methods
Industrial production methods for fluorinated pyrrolidines often involve similar catalytic processes, leveraging the unique reactivity of fluorinated styrenes and azomethine ylides. The use of copper(I) catalysts is common due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluoro-1-phenylpyrrolidine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated or partially reduced derivatives .
Applications De Recherche Scientifique
3,4-Difluoro-1-phenylpyrrolidine has several scientific research applications, including:
Mécanisme D'action
The mechanism by which 3,4-difluoro-1-phenylpyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule enhance its binding affinity and selectivity for certain biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluoro-1-phenylpyrrolidine
- 3,3,4-Trifluoro-1-phenylpyrrolidine
- 3,4-Difluoro-1-phenylpiperidine
Uniqueness
3,4-Difluoro-1-phenylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring significantly enhances its stability, reactivity, and biological activity compared to non-fluorinated or differently fluorinated analogs .
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
3,4-difluoro-1-phenylpyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clé InChI |
IUULWKLJIFKRQM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1C2=CC=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13890515.png)
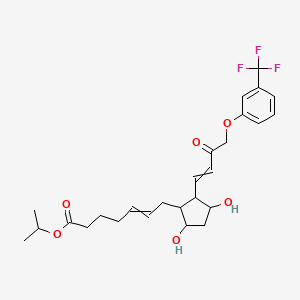

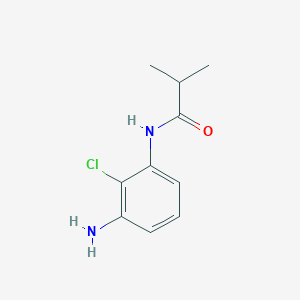

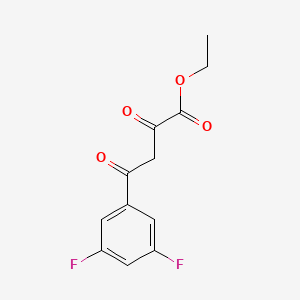
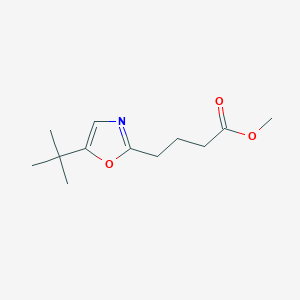
![(R)-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13890566.png)
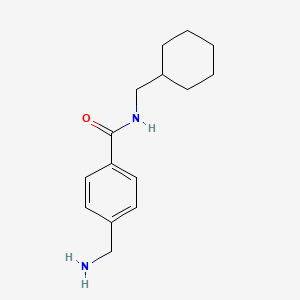
![3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13890588.png)
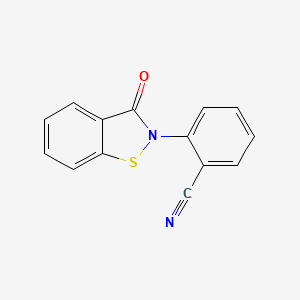
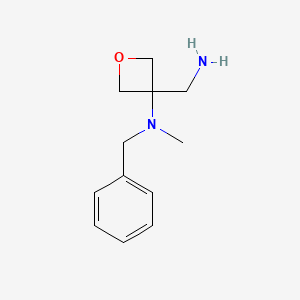
![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)

